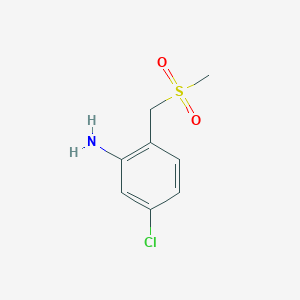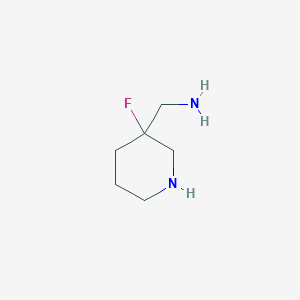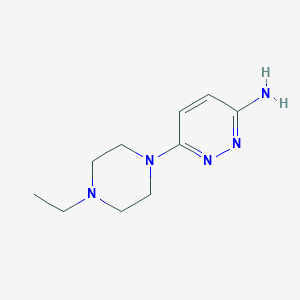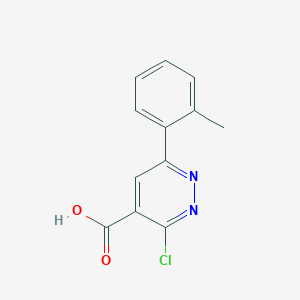
5-Chloro-2-(methanesulfonylmethyl)aniline
Übersicht
Beschreibung
5-Chloro-2-(methanesulfonylmethyl)aniline, also known as MSMA, is an organic compound with a molecular weight of 219.69 g/mol . It is widely used for various applications, including herbicide and pesticide formulations.
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(methanesulfonylmethyl)aniline is provided, which can be used to generate its molecular structure .Physical And Chemical Properties Analysis
5-Chloro-2-(methanesulfonylmethyl)aniline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Medicine: Potential Therapeutic Compound Synthesis
“5-Chloro-2-(methanesulfonylmethyl)aniline” may serve as a precursor in the synthesis of various therapeutic compounds. Its chemical structure allows for modifications that can lead to the development of new drugs with potential applications in treating diseases. For instance, its sulfonylmethyl group could be utilized in creating sulfonamide-based drugs, known for their antibiotic properties .
Agriculture: Pesticide Development
In agriculture, this compound could be explored for the development of novel pesticides. The chloro and sulfonylmethyl groups might interact with specific enzymes or proteins in pests, leading to effective pest control solutions. Research into such applications could yield products that are more environmentally friendly and targeted .
Materials Science: Advanced Polymer Research
The aniline moiety in “5-Chloro-2-(methanesulfonylmethyl)aniline” is of interest in materials science, particularly in the creation of advanced polymers. Aniline derivatives are known to be integral in conducting polymers, which have applications in electronics and nanotechnology .
Environmental Science: Pollutant Degradation Studies
This compound’s reactivity due to the presence of a sulfonylmethyl group could be harnessed in environmental science for pollutant degradation studies. It could act as a reagent in processes designed to break down harmful environmental pollutants into less toxic forms .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, “5-Chloro-2-(methanesulfonylmethyl)aniline” could be used as a standard or reagent in chromatographic and spectroscopic methods. Its unique structure might provide specific retention times or spectra that are useful for the identification and quantification of similar compounds .
Biochemistry: Enzyme Inhibition Research
The compound’s structure suggests potential use in biochemistry for enzyme inhibition research. By studying its interaction with various enzymes, researchers could gain insights into enzyme mechanisms and develop inhibitors that could regulate biochemical pathways .
Pharmacology: Drug Metabolism and Pharmacokinetics
In pharmacology, “5-Chloro-2-(methanesulfonylmethyl)aniline” could be investigated for its drug metabolism and pharmacokinetics properties. Understanding how it is metabolized in the body can inform the development of drugs with better efficacy and reduced side effects .
Industrial Processes: Catalyst Development
Finally, in industrial processes, this compound could be explored for its potential as a catalyst or a component in catalyst systems. Its chemical structure might facilitate certain reactions, making industrial processes more efficient and cost-effective .
Safety and Hazards
The safety data sheet for a related compound, 4-Chloroaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is suspected of causing cancer . It is recommended to use personal protective equipment as required and to avoid release to the environment .
Eigenschaften
IUPAC Name |
5-chloro-2-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCLWJOSQFSRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methanesulfonylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)

amine](/img/structure/B1489286.png)



![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)


![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)


